N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a cyclohexyl group and a fluorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is the benzodiazepine (BZD) receptor . This receptor is a part of the GABA_A receptor, which is a major inhibitory neurotransmitter receptor in the brain .
Mode of Action
The compound interacts with the BZD-binding site of the GABA_A receptor . This interaction enhances the effect of the neurotransmitter GABA, leading to an increase in inhibitory effects on neuronal excitability . This results in the anticonvulsant activity of the compound .
Biochemical Pathways
The compound’s action on the BZD-binding site of the GABA_A receptor affects the GABAergic pathway . This pathway is responsible for inhibiting neuronal excitability in the nervous system . By enhancing the effect of GABA, the compound increases the inhibitory effects on neurons, thereby reducing the likelihood of seizures .
Pharmacokinetics
The compound’s high anticonvulsant activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits high anticonvulsant activity, comparable to or better than the standard drug diazepam . This is likely due to its enhancement of GABA’s inhibitory effects, which reduces neuronal excitability and thus the likelihood of seizures .
Preparation Methods
The synthesis of N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Comparison with Similar Compounds
N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:
Triazoloquinazolines: These compounds share the triazoloquinazoline core structure but differ in the substituents attached to the core. The presence of different functional groups can significantly impact their chemical and biological properties.
Fluorophenyl derivatives: Compounds with fluorophenyl groups exhibit unique properties due to the presence of the fluorine atom, which can influence their reactivity and biological activity.
Cyclohexyl derivatives: The cyclohexyl group imparts specific steric and electronic effects, distinguishing these compounds from others with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c23-15-6-4-5-13(11-15)19-20-25-22(30)17-10-9-14(12-18(17)28(20)27-26-19)21(29)24-16-7-2-1-3-8-16/h4-6,9-12,16,27H,1-3,7-8H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSAXKFREVPCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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